molecular formula C16H12N4O B045589 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS No. 330792-70-6

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B045589
CAS No.: 330792-70-6
M. Wt: 276.29 g/mol
InChI Key: HNIMEQCLCNSCGH-UHFFFAOYSA-N
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Description

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound characterized by a 4-phenoxyphenyl substituent at position 3, a cyano group at position 4, and an amino group at position 3. This compound has garnered attention as a key intermediate in pharmaceutical synthesis, notably in the production of Zanubrutinib (CAS: 1691249-45-2), a Bruton’s tyrosine kinase (BTK) inhibitor used in oncology . Its structural versatility allows for modifications that enhance biological activity, making it a valuable scaffold in medicinal chemistry. The compound’s synthesis typically involves cyclocondensation reactions of α,α-dicyanoketene derivatives with hydrazine hydrate under controlled conditions .

Properties

IUPAC Name

3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c17-10-14-15(19-20-16(14)18)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-9H,(H3,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIMEQCLCNSCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(C(=NN3)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625079
Record name 3-Amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330792-70-6
Record name 3-Amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
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Preparation Methods

Reaction Mechanism and Substrate Selection

The cyclocondensation of substituted hydrazines with β-ketonitriles or α,β-unsaturated nitriles represents the most widely adopted route. For instance, phenylhydrazine reacts with 4-phenoxybenzaldehyde and malononitrile in ethanol under reflux to form the pyrazole core via a tandem Knoevenagel-cyclization sequence. The reaction proceeds through the intermediate formation of an α,β-unsaturated nitrile, which undergoes nucleophilic attack by the hydrazine’s amino group, followed by cyclization and aromatization.

Table 1: Standard Cyclocondensation Parameters

ParameterOptimal ConditionYield (%)Citation
SolventEthanol/Water (1:1)85–90
Temperature55–80°C78–90
CatalystGuar Gum (5 wt%)85–90
Reaction Time4–6 hours-

Catalytic Innovations and Yield Optimization

Recent advances emphasize biocatalytic and heterogeneous catalysts to enhance efficiency. The use of layered double hydroxide (LDH) modified with copper iodide (LDH@PTRMS@DCMBA@CuI) in ethanol/water mixtures achieves yields exceeding 85% while minimizing byproducts. Comparative studies show that polar aprotic solvents like DMF improve solubility for nitro-substituted intermediates, though at the cost of requiring higher temperatures (90–100°C).

One-Pot Multicomponent Synthesis

Strategic Advantages in Regioselectivity

One-pot protocols bypass intermediate isolation, improving atom economy. A representative method combines 4-phenoxyphenylhydrazine, malononitrile, and an aldehyde derivative in ethanol/water (1:1) at 55°C, catalyzed by LDH@PTRMS@DCMBA@CuI. This approach ensures exclusive formation of the 1,5-diarylpyrazole regioisomer, avoiding competing pathways that lead to 1,3-substituted products.

Solvent and Temperature Effects

The choice of solvent critically impacts regioselectivity and yield:

  • Ethanol/Water (1:1): Enhances reactant solubility and stabilizes intermediates via hydrogen bonding, achieving 85–90% yields.

  • Fluorinated Ethanol: Increases electrophilicity of the aldehyde component, accelerating the Knoevenagel step and reducing reaction time to 2–3 hours.

Michael Addition-Mediated Cyclization

Substrate Scope and Limitations

The Michael addition of (ethoxymethylene)malononitrile to 4-phenoxyphenylhydrazine in ethanol under reflux provides a regioselective pathway to the target compound. This method avoids the formation of hydrazide byproducts, a common issue in traditional hydrazine-based routes. However, electron-deficient aryl hydrazines (e.g., nitro-substituted) require elevated temperatures (80–90°C) and extended reaction times (8–10 hours).

Purification and Scalability

Crude products are typically purified via flash chromatography using cyclohexane/ethyl acetate gradients (3:1 to 1:1), yielding >97% purity. Industrial-scale adaptations employ continuous flow reactors with in-line crystallization, reducing solvent consumption by 40% compared to batch processes.

Industrial Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that tubular reactors operating at 80°C with a residence time of 30 minutes achieve 82% conversion, outperforming batch reactors (70% conversion in 4 hours). Key advantages include:

  • Reduced Thermal Degradation: Precise temperature control minimizes decomposition of heat-sensitive intermediates.

  • Automated Purification: Integrated crystallization units directly couple with the reaction stream, eliminating manual handling.

Environmental and Cost Metrics

A life-cycle assessment of the guar gum-catalyzed method reveals a 35% reduction in waste generation compared to acid-catalyzed routes. Additionally, solvent recovery systems (e.g., rotary evaporation with cold traps) achieve 90% ethanol reuse, lowering production costs by $12–15 per kilogram.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • NMR Spectroscopy: The amino proton resonates as a broad singlet at δ 9.6 ppm (DMSO-d6), while the cyano carbon appears at δ 112 ppm in 13C^{13}\text{C} NMR.

  • X-ray Crystallography: Single-crystal analysis confirms a dihedral angle of 54.3° between the pyrazole ring and 4-phenoxyphenyl group, ensuring structural fidelity.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) detects impurities at <0.5%, meeting pharmacopeial standards .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Melting Points and Solubility

  • Polar Groups : Hydroxyl or methoxy substituents (e.g., 4a in ) increase solubility in polar solvents, whereas arylthio groups (e.g., benzylthio in Compound 22) enhance thermal stability .

Anticancer and Antifungal Efficacy

  • Fluorinated Derivatives: Compounds like 5-amino-3-(methylthio)-1-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-4-carbonitrile exhibit broad-spectrum antifungal activity, attributed to the tetrafluorophenyl group’s electron-deficient nature .
  • Nicotinoyl Derivatives: Pyrazoles with nicotinoyl groups (e.g., Compound 21 in ) demonstrate moderate enzyme inhibition, likely via NAD⁺-mimetic interactions .

Key Research Findings

Structure-Activity Relationship (SAR): The 4-phenoxyphenyl group in the target compound enhances binding to hydrophobic pockets in kinase domains, critical for BTK inhibition . Substitution at position 1 (e.g., nicotinoyl or tetrafluorophenyl) modulates bioavailability and metabolic stability .

Thermal Stability : Pyrazoles with benzylthio or arylthio substituents exhibit higher melting points (>200°C) compared to methylthio analogs, suggesting stronger intermolecular forces .

Environmental Impact : Catalyst-free syntheses (e.g., solvent-free grinding) reduce waste generation, aligning with green chemistry principles .

Biological Activity

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS No. 330792-70-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, an amino group, a phenoxyphenyl moiety, and a carbonitrile group, which contribute to its unique pharmacological properties.

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles under controlled conditions, often using solvents like ethanol or methanol at varying temperatures. Its structure can be summarized as follows:

Property Details
Molecular Formula C16H12N4O
Molecular Weight 276.30 g/mol
Density 1.4 ± 0.1 g/cm³
LogP (XLogP3) 3.3
Polar Surface Area (PSA) 87.7 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been studied for its potential as an enzyme inhibitor and receptor modulator, particularly in the context of cancer and inflammatory diseases. The compound may inhibit certain enzymes by binding to their active sites or modulate receptor activity through interactions with binding domains .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the proliferation of human tumor cell lines such as HeLa and HCT116. The compound's mechanism involves selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Its ability to inhibit specific pathways involved in inflammation suggests that it could serve as a therapeutic agent in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity and therapeutic potential of this compound:

  • Inhibition of CDK Activity :
    • A study reported that derivatives of this compound exhibited IC50 values against CDK2 and CDK9, indicating significant inhibitory activity .
  • Selectivity Profile :
    • Structure-based design strategies have shown that modifications to the pyrazole core can enhance selectivity towards specific kinases, improving therapeutic efficacy against cancer cells .
  • Cellular Proliferation Studies :
    • In vitro assays demonstrated that this compound significantly reduced cellular proliferation in various cancer cell lines, supporting its potential as an anticancer drug candidate .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds:

Compound Activity IC50 Values (µM)
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamideCDK Inhibition0.36
3-Amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamideAnticancer Activity1.8

Q & A

Q. What synthetic methodologies are commonly employed for 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketonitriles or related precursors. Key steps include:

  • Cyclization : Formation of the pyrazole core using monomethylhydrazine or phenylhydrazine derivatives under reflux conditions in ethanol or THF .
  • Biocatalytic optimization : Use of guar gum as a green catalyst to enhance reaction efficiency (yields >85%) and reduce byproducts .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization from ethanol to achieve >97% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR in deuterated DMSO or CDCl3_3 resolve aromatic protons (δ 6.0–8.5 ppm) and nitrile groups (C≡N, δ ~112 ppm). NH2_2 protons appear as broad singlets (δ ~9.6 ppm) .
  • IR : Strong absorption bands at ~2240 cm1^{-1} (C≡N stretch) and ~3237 cm1^{-1} (NH2_2) confirm functional groups .
  • X-ray crystallography : Single-crystal analysis at 90–193 K provides bond-length precision (mean σ(C–C) = 0.002–0.003 Å) and confirms dihedral angles between aryl substituents (e.g., 4-phenoxyphenyl vs. pyrazole plane) .

Advanced Research Questions

Q. How can structural discrepancies between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., NH2_2 proton integration in NMR vs. hydrogen bonding in X-ray) arise from dynamic effects or solvent interactions. Strategies include:

  • Low-temperature NMR : Suppresses proton exchange, sharpening NH2_2 signals .
  • DFT calculations : Compare experimental vs. computed 1H^1H chemical shifts to validate tautomeric forms .
  • Multi-technique validation : Cross-reference IR, mass spectrometry (HRMS), and X-ray data to confirm molecular geometry .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitro- or trifluoromethyl-substituted intermediates .
  • Catalyst screening : Biocatalysts (guar gum) vs. acid catalysts (TFA) balance yield (85–90%) and environmental impact .
  • Dry-load purification : Celite-assisted column chromatography minimizes product loss during solvent evaporation .

Q. How do substituent modifications impact biological activity?

  • 4-Phenoxyphenyl vs. 4-chlorophenyl : Electron-withdrawing groups (Cl, NO2_2) enhance binding to hydrophobic enzyme pockets, while phenoxy groups improve metabolic stability .
  • Nitrogen positioning : Pyrazole N1-substitution (e.g., 2,4-dinitrophenyl) alters steric bulk, affecting IC50_{50} values in kinase assays .

Q. What challenges arise in crystallographic analysis of this compound?

  • Disorder in aryl groups : Phenoxy rings may exhibit rotational disorder, resolved via SHELXL refinement with isotropic displacement parameters .
  • Data-to-parameter ratio : Aim for ratios >15:1 to ensure model reliability; collect high-resolution data (≤0.8 Å) using synchrotron sources .

Data Contradiction Analysis

Q. How to address conflicting melting points reported in literature?

Variations (e.g., 228–229°C vs. 229–230°C) stem from:

  • Purity : Recrystallize from ethanol/water (1:1) and confirm via HPLC (>99% peak area) .
  • Polymorphism : Perform DSC to detect metastable forms and assign the thermodynamically stable polymorph .

Methodological Tables

Table 1: Key Reaction Parameters for Synthesis

ParameterOptimal ConditionYield (%)
CatalystGuar gum (5 wt%)85–90
TemperatureReflux (80°C)78–82
PurificationFlash chromatography>97

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile

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